7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound features a complex structure characterized by a pyrimidine ring fused to a pyrrole ring, along with various substituents including a benzyl group and chlorine atom. It has garnered interest in medicinal chemistry due to its potential applications as an intermediate in the synthesis of pharmaceutical compounds.
The compound can be classified under several categories based on its structure and properties:
The synthesis of 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common synthetic route includes:
This method is advantageous due to its relatively straightforward approach and the availability of starting materials .
The molecular structure of 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be represented as follows:
The three-dimensional conformation can influence its reactivity and interaction with biological targets .
7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for developing derivatives with enhanced biological activity .
The physical properties of 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .
This compound serves multiple roles in scientific research:
Pyrrolo[2,3-d]pyrimidine derivatives constitute a privileged scaffold in medicinal chemistry due to their structural mimicry of purine nucleobases, enabling targeted interactions with ATP-binding sites of kinases and other enzymes. Early explorations focused on unsubstituted core structures as kinase inhibitor precursors, with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine emerging as a versatile synthetic intermediate for anticancer agents [5]. The 2005 patent WO2005105804A1 marked a significant milestone, disclosing N7-benzylated derivatives for inflammatory and neuropathic pain indications, thereby validating the scaffold's therapeutic versatility [7]. Subsequent innovations exploited the C4 chlorine as a synthetic handle for nucleophilic displacement, leading to clinical candidates like JTE-052 (Delgocitinib) – a spirocyclic JAK inhibitor derived from this core approved for atopic dermatitis in Japan [5]. Parallel developments produced FAK inhibitors (e.g., US20150366874A1) and LRRK2 inhibitors for Parkinson's disease, demonstrating the scaffold's adaptability across diverse target classes [6] [2]. The evolution from simple analogs to strategically N7-alkylated and C4,C5,C6-substituted derivatives reflects two decades of rational drug design efforts targeting kinase dysregulation in oncology, inflammation, and neurodegeneration.
The specific substitution pattern in 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (Molecular Formula: C₁₅H₁₄ClN₃; MW: 271.75 g/mol) confers distinct physicochemical and target-binding properties critical for biological activity [3]. Key structural features include:
Dimethyl at C5/C6: Methyl groups induce torsional constraints that preorganize the scaffold for optimal target binding. Comparative studies show 5,6-dimethyl substitution enhances kinase selectivity by >10-fold versus unsubstituted analogs, likely by reducing conformational flexibility and excluding off-targets [3] [9].
Table 1: Molecular Characteristics of 7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not Assigned (Related: 173458-82-7 for 5,6-diphenyl analog ) |
Molecular Formula | C₁₅H₁₄ClN₃ |
Molecular Weight | 271.75 g/mol |
SMILES | CC1=C(N(C2=C1C(=NC=N2)Cl)CC3=CC=CC=C3)C |
InChIKey | OWTBZRBZLBQVFN-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Predicted LogP | 3.8 (Indicating high lipophilicity) |
Table 2: Impact of Substituents on Physicochemical and Target Binding Properties
Substituent | Role in Molecular Recognition | Biological Consequence |
---|---|---|
7-Benzyl | - Occupies hydrophobic pockets- Modulates electron density of pyrrole ring | Enhanced kinase affinity (e.g., FAK, VEGFR-2) [8] |
4-Chloro | - Electrophilic site for SNAr reactions- Polarizes C4 position | Enables synthesis of targeted inhibitors (e.g., LRRK2 inhibitors [6]) |
5,6-Dimethyl | - Induces torsional strain- Sterically blocks non-productive binding conformations | Improved selectivity against off-target kinases [9] |
Electronic effects further modulate reactivity: The C4 chlorine exhibits heightened electrophilicity due to adjacent nitrogen atoms and electron-withdrawing effects of the fused ring system. This facilitates nucleophilic displacement at rates up to 5× faster than monocyclic chloropyrimidines [5]. Meanwhile, the 5,6-dimethyl groups create a steric shield around C7, directing electrophiles to N7 and enabling regioselective alkylation – a strategy employed in multitargeted kinase inhibitor synthesis [8]. Crystallographic evidence suggests the 5,6-dimethyl groups also enforce a coplanar orientation of the pyrrole and pyrimidine rings, maximizing π-stacking interactions in kinase ATP-binding sites [9]. These synergistic modifications yield a scaffold optimized for both synthetic versatility and target engagement precision.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1